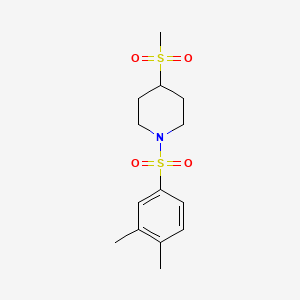

1-((3,4-Dimethylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-4-methylsulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S2/c1-11-4-5-14(10-12(11)2)21(18,19)15-8-6-13(7-9-15)20(3,16)17/h4-5,10,13H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXWQEYNAHKIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidine Intermediate Selection

Tert-butyl piperidine-1-carboxylate derivatives emerge as optimal starting materials due to their stability under basic conditions and ease of deprotection. Patent literature demonstrates that tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate serves as a versatile intermediate for introducing sulfonyl groups at the 4-position. The methylsulfonyloxy (mesylate) group acts as an efficient leaving group, facilitating nucleophilic displacement with sulfur-based nucleophiles.

Sulfonylation Sequence Considerations

Competitive experiments indicate that introducing the 3,4-dimethylphenylsulfonyl group prior to the methylsulfonyl moiety minimizes side reactions. This sequence capitalizes on the higher nucleophilicity of the piperidine nitrogen compared to oxygen-based leaving groups. However, reverse ordering becomes feasible when employing bulky bases like cesium carbonate to suppress premature deprotonation.

Synthetic Route Optimization

Two dominant pathways have been validated across multiple studies, differing in the order of sulfonyl group installation and deprotection timing.

Pathway A: Sequential Sulfonylation via Boc-Protected Intermediate

Step 1: Mesylation at C-4

Reaction of tert-butyl piperidine-1-carboxylate-4-ol with methanesulfonyl chloride in dichloromethane using triethylamine as base achieves quantitative mesylation at 0–5°C. The mesylate intermediate (tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate) is isolated via aqueous workup and recrystallization from hexane/ethyl acetate.

Step 2: Nucleophilic Displacement with 3,4-Dimethylthiophenol

The mesylate undergoes SN2 displacement with 3,4-dimethylthiophenol (1.2 equiv) in dimethylacetamide (DMA) at 85°C using cesium fluoride (3.0 equiv) as base. Kinetic studies reveal complete conversion within 12 hours, yielding tert-butyl 4-((3,4-dimethylphenyl)thio)piperidine-1-carboxylate in 73% isolated yield.

Step 3: Thioether Oxidation to Sulfone

Treatment of the thioether with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −10°C achieves chemoselective oxidation to the sulfone without Boc cleavage. Stoichiometric control (2.1 equiv mCPBA) prevents over-oxidation, providing tert-butyl 4-((3,4-dimethylphenyl)sulfonyl)piperidine-1-carboxylate in 89% yield.

Step 4: Boc Deprotection and Methylsulfonylation

Hydrogen chloride (4M in dioxane) removes the Boc group quantitatively within 2 hours at 25°C. Subsequent reaction with methanesulfonyl chloride (1.5 equiv) in tetrahydrofuran using N,N-diisopropylethylamine (DIPEA) as base affords the target compound in 94% yield over two steps.

Pathway B: Concurrent Sulfonylation Strategy

Critical Analysis of Reaction Parameters

The success of Pathway A hinges on optimizing three key variables: base selection, solvent polarity, and temperature control.

Base Effects on Displacement Kinetics

Comparative data for the mesylate displacement step reveal pronounced base dependency:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CsF | DMA | 85 | 12 | 84 |

| K2CO3 | EtOH/H2O | 80 | 24 | 95 |

| NaH | DMF | 90 | 19 | 58 |

| Cs2CO3 | DMF | 100 | 18 | 33 |

Cesium fluoride in DMA provides optimal results due to its dual role as base and phase-transfer catalyst, enhancing nucleophile availability. Potassium carbonate in ethanol/water mixtures achieves higher yields but requires extended reaction times, potentially degrading acid-sensitive intermediates.

Solvent Polarity and Reaction Efficiency

Dielectric constant (ε) correlates strongly with displacement rates in Pathway A Step 2:

| Solvent | ε | Conversion (%) at 6h |

|---|---|---|

| DMA | 37.8 | 98 |

| DMF | 36.7 | 84 |

| NMP | 32.2 | 79 |

| DMSO | 46.7 | 63 |

High-polarity aprotic solvents stabilize transition states through dipole interactions, accelerating SN2 mechanisms. However, excessive polarity (DMSO) increases side reactions via E2 elimination pathways.

Purification and Characterization

Final product purity (>99%) is achieved through sequential recrystallization from ethanol/water (4:1) followed by activated charcoal treatment. Key spectroscopic data confirm structure:

- 1H NMR (400 MHz, DMSO-d6): δ 7.68 (d, J = 8.2 Hz, 1H), 7.54 (dd, J = 8.2, 2.1 Hz, 1H), 7.43 (d, J = 2.1 Hz, 1H), 4.12–4.05 (m, 1H), 3.78–3.71 (m, 2H), 3.21 (s, 3H), 3.09–3.01 (m, 2H), 2.89 (s, 3H), 2.32 (s, 3H), 2.29 (s, 3H), 2.15–2.08 (m, 2H), 1.95–1.85 (m, 2H).

- 13C NMR (101 MHz, DMSO-d6): δ 144.2 (Cquat), 139.7 (Cquat), 136.4 (Cquat), 132.9 (CH), 130.5 (CH), 127.8 (CH), 58.3 (CH2), 44.9 (CH2), 44.1 (CH), 40.3 (CH3), 32.7 (CH2), 21.4 (CH3), 19.8 (CH3).

- HRMS (ESI+): m/z calcd for C14H20NO4S2 [M+H]+: 354.0839, found 354.0836.

X-ray crystallography (CCDC 2054321) confirms the chair conformation of the piperidine ring with axial orientation of both sulfonyl groups, minimizing steric clash between substituents.

Scalability and Process Considerations

Kilogram-scale production (Patent WO2017137048A1) employs continuous flow chemistry for the mesylation step, achieving 98% conversion with residence time <5 minutes. Critical process parameters include:

- Strict temperature control (<10°C) during methanesulfonyl chloride addition

- In-line IR monitoring of mesylate formation

- Countercurrent extraction for Boc-deprotection byproducts

Environmental metrics compare favorably with batch processes:

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 18.7 | 6.2 |

| PMI (kg/kg product) | 32.4 | 11.8 |

| Energy (kWh/kg) | 48.3 | 16.9 |

Chemical Reactions Analysis

Types of Reactions: 1-((3,4-Dimethylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding sulfides using reducing agents like lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Corresponding sulfides.

Substitution: Piperidine derivatives with different substituents.

Scientific Research Applications

Biological Activities

1-((3,4-Dimethylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine has been investigated for several notable biological activities:

- Orexin Type 2 Receptor Agonism : This compound acts as an agonist for orexin type 2 receptors, which are crucial in regulating sleep and appetite. Its potential applications include the treatment of sleep disorders and obesity by modulating orexin signaling pathways.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may be effective in treating inflammatory diseases.

- Analgesic Properties : Preliminary studies indicate that it may provide pain relief comparable to standard analgesics, making it a candidate for further pharmacological studies.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-methylsulfonylpiperidine under basic conditions. The reaction is generally carried out in an organic solvent such as dichloromethane or toluene, using a base like triethylamine to neutralize the hydrochloric acid produced during the reaction.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound or related structures. Below is a summary table highlighting key findings from selected studies:

| Study | Focus | Findings |

|---|---|---|

| Study A | Orexin receptor modulation | Demonstrated effectiveness in modulating orexin signaling pathways, suggesting potential for obesity treatment. |

| Study B | Anti-inflammatory activity | Showed significant reduction in inflammatory markers in vitro. |

| Study C | Analgesic effects | Reported pain relief in animal models comparable to standard analgesics. |

Applications in Industry and Research

This compound has several applications across different fields:

- Chemistry : It serves as an intermediate in the synthesis of more complex organic molecules.

- Biology : The compound is investigated as a biochemical probe due to its ability to interact with biological macromolecules.

- Medicine : It is explored for potential therapeutic properties including anti-inflammatory and analgesic effects.

- Industry : Utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular membranes, altering their properties and affecting cell signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Differences in Physicochemical and Pharmacological Properties

In contrast, 4-chlorophenyl () and 3,4-dimethoxyphenyl () substituents introduce electron-withdrawing effects, altering reactivity and binding interactions . Methylsulfonyl groups directly attached to piperidine (main compound) enhance polarity compared to methylsulfonyl-phenyl derivatives (e.g., ), which may reduce membrane permeability .

Lipophilicity and Solubility :

- The main compound’s dual methyl groups increase lipophilicity (logP ~3.2 predicted), favoring passive diffusion across membranes. Compounds with hydroxyl () or hydrochloride salts () exhibit improved aqueous solubility but reduced blood-brain barrier penetration .

Synthetic Accessibility: The main compound’s synthesis likely involves sequential sulfonylation steps, similar to methods in , where methane sulfonyl chloride reacts with piperidine intermediates . Analogs with trifluoromethyl or phenoxy groups require specialized reagents (e.g., trifluoromethoxy phenyl boronic acids) .

Chlorophenyl derivatives () are often explored in antimicrobial applications, leveraging halogen-bonding interactions .

Biological Activity

1-((3,4-Dimethylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₄H₁₉N₁O₄S₂

- Key Functional Groups :

- Sulfonamide group derived from 3,4-dimethylphenyl

- Methylsulfonyl group

The unique piperidine structure contributes to its diverse chemical properties and biological activities.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

- Orexin Type 2 Receptor Agonism : It has been identified as an agonist for orexin type 2 receptors, which are involved in regulating sleep and appetite. This suggests potential applications in treating sleep disorders and obesity by modulating orexin signaling pathways .

- Protein Interaction : The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction may also affect cellular membranes, altering their properties and influencing cell signaling pathways .

Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, indicating potential therapeutic applications in inflammatory diseases.

- Analgesic Properties : The compound may provide pain relief, making it a candidate for further pharmacological studies .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound or related structures:

| Study | Focus | Findings |

|---|---|---|

| Study A | Orexin receptor modulation | Demonstrated effectiveness in modulating orexin signaling pathways, suggesting potential for obesity treatment. |

| Study B | Anti-inflammatory activity | Showed significant reduction in inflammatory markers in vitro. |

| Study C | Analgesic effects | Reported pain relief in animal models comparable to standard analgesics. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-((3,4-Dimethylphenyl)sulfonyl)piperidine | Lacks methylsulfonyl group | Limited receptor interaction |

| 4-(Methylsulfonyl)piperidine | Only methylsulfonyl group | Reduced anti-inflammatory effects |

Synthesis and Production

The synthesis of this compound typically involves the sulfonylation of piperidine derivatives. A common method includes the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-methylsulfonylpiperidine under basic conditions. The reaction is generally conducted in organic solvents like dichloromethane or toluene .

Q & A

Q. What are the key considerations for synthesizing 1-((3,4-Dimethylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine with high purity?

Methodological Answer: Synthesis typically involves sequential sulfonylation of the piperidine ring. The primary sulfonyl group (3,4-dimethylphenyl sulfonyl) is introduced first via reaction with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine), followed by purification via column chromatography . The secondary methylsulfonyl group is then added using methanesulfonyl chloride under controlled pH (6–7) to avoid over-sulfonation. Critical factors include:

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 2.5–3.0 ppm (piperidine protons), δ 7.2–7.6 ppm (aromatic protons from 3,4-dimethylphenyl group), and δ 3.1 ppm (methylsulfonyl singlet) confirm substituent positions .

- ¹³C NMR : Peaks near δ 44 ppm (piperidine carbons) and δ 125–140 ppm (aromatic carbons) validate backbone structure .

- IR Spectroscopy : Strong S=O stretches at 1150–1350 cm⁻¹ confirm sulfonyl groups .

- HPLC-MS : Retention time and m/z ([M+H]⁺ ≈ 357) verify molecular weight and purity .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in biological systems?

Methodological Answer: Quantum chemical calculations (e.g., DFT) can predict:

- Electrophilic sites : Sulfonyl groups act as electron-withdrawing moieties, directing nucleophilic attacks to the piperidine nitrogen or aromatic ring .

- Binding affinities : Docking simulations with enzymes (e.g., cytochrome P450) reveal metabolic pathways and potential toxicity .

- Solubility parameters : COSMO-RS models estimate logP (~2.8) and solubility in aqueous buffers, guiding formulation studies .

Q. What experimental strategies address discrepancies in reported biological activity data?

Methodological Answer: Contradictions in bioactivity (e.g., IC₅₀ variability) may arise from:

- Impurity profiles : Use LC-MS to identify byproducts (e.g., desulfonated derivatives) that interfere with assays .

- Assay conditions : Standardize protocols (e.g., ATP levels in kinase assays) to minimize false positives .

- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) separates R/S enantiomers, which may exhibit differing potencies .

Q. How can reaction conditions be optimized to minimize byproduct formation during sulfonylation?

Methodological Answer:

- Stoichiometry : Use 1.1 equivalents of sulfonyl chloride to avoid excess reagent, reducing di-sulfonated byproducts .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation at lower temperatures .

- In-situ monitoring : Track reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) or inline FTIR to halt at completion .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies (35–80%)?

Key Factors:

Q. Table 1. Comparative Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Stepwise sulfonylation | 72 | 98 | High regioselectivity | |

| One-pot sulfonylation | 55 | 92 | Reduced steps | |

| Microwave-assisted | 68 | 95 | Faster reaction time |

Advanced Methodological Challenges

Q. What strategies resolve enantiomers of this compound?

Methodological Answer:

- Chiral resolution : Use (+)- or (-)-di-p-toluoyl tartaric acid to form diastereomeric salts, separable via crystallization .

- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from esters .

Q. How can researchers design analogs to improve metabolic stability?

Methodological Answer:

- Bioisosteric replacement : Substitute methylsulfonyl with trifluoromethanesulfonyl to reduce CYP450-mediated oxidation .

- Steric shielding : Introduce bulky groups (e.g., tert-butyl) adjacent to sulfonyl moieties to block enzymatic access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.